7,8-Dihydro-1,7-naphthyridin-6(5H)-one
Overview
Description
7,8-Dihydro-1,7-naphthyridin-6(5H)-one: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminonicotinic acid with acetic anhydride can yield the desired compound through a cyclization process. The reaction typically requires heating and may involve the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7,8-Dihydro-1,7-naphthyridin-6(5H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in these reactions.
Reduction: The compound can also be reduced to form dihydro derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed in these reactions.
Substitution: Substitution reactions involving this compound can occur at various positions on the bicyclic structure. Halogenation, nitration, and sulfonation are examples of substitution reactions that can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-one derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated, nitrated, or sulfonated products.
Scientific Research Applications
7,8-Dihydro-1,7-naphthyridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with a different substitution pattern.
Quinoline: A structurally related compound with a fused benzene and pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Uniqueness
7,8-Dihydro-1,7-naphthyridin-6(5H)-one is unique due to its specific bicyclic structure and the presence of a dihydropyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7,8-dihydro-5H-1,7-naphthyridin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHYWKYZKPDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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